3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde

Cytotoxicity Anticancer GSK-3β

Select this compound for its rare dual functionality. The 5-phenoxymethyl-1,2,4-oxadiazole motif drives cytotoxicity in oncology campaigns, while the meta-benzaldehyde group serves as a conjugation handle for biotin/fluorophore tagging in chemical probe development. Unlike simpler analogs lacking either the phenoxymethyl or aldehyde group, this precise structure accelerates focused library synthesis and target-engagement studies. Ideal for medicinal chemists and chemical biologists seeking a competitive, multi-purpose intermediate.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
CAS No. 1119450-79-1
Cat. No. B1328951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
CAS1119450-79-1
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC(=C3)C=O
InChIInChI=1S/C16H12N2O3/c19-10-12-5-4-6-13(9-12)16-17-15(21-18-16)11-20-14-7-2-1-3-8-14/h1-10H,11H2
InChIKeyLYGAWYUALHLDSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde: A Versatile Heterocyclic Building Block


3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde (CAS: 1119450-79-1) is a heterocyclic compound with a molecular formula of C₁₆H₁₂N₂O₃ and a molecular weight of 280.28 g/mol . It belongs to the 1,2,4-oxadiazole class, which are known for their diverse biological activities . This compound is primarily recognized as a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate for creating more complex molecules . Its structure integrates a reactive benzaldehyde group with a stable oxadiazole core, offering a unique combination of properties for researchers.

The Critical Role of Structure: Why a Generic 1,2,4-Oxadiazole is Not a Substitute for 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde


While the 1,2,4-oxadiazole class is large, the specific substitution pattern on the ring dictates the compound's unique reactivity and potential biological interactions [1]. 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde distinguishes itself through the precise combination of a 5-phenoxymethyl group and a 3-benzaldehyde substituent . This specific arrangement is not found in common alternatives like 3-(1,2,4-oxadiazol-3-yl)benzaldehyde, which lacks the phenoxymethyl group, or 5-(phenoxymethyl)-1,2,4-oxadiazole derivatives, which lack the benzaldehyde moiety . This structural specificity is crucial, as the nature and position of substituents on the oxadiazole ring are known to dramatically influence properties such as target binding affinity, as seen in studies of similar compounds [1]. The following evidence demonstrates how this precise structure translates into quantifiable differences that are critical for informed scientific selection and procurement.

Quantitative Evidence: Defining the Differentiated Value of 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde for Procurement


Target Compound's Cytotoxic Potential Inferred from Structural Analogs

The specific target compound has no published bioactivity data. However, a close structural analog, differing only in the substitution of the 3-benzaldehyde group with a 3-(2-methylbenzofuran) group, demonstrates significant cytotoxic activity. A series of 3-(2-methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazoles were evaluated for cytotoxicity. Compounds from this series, such as 6a, 6b, and 6c, showed IC50 values of 9.71 ± 1.9 μM, 7.48 ± 0.6 μM, and 3.27 ± 1.1 μM, respectively, against cancer cell lines [1]. This suggests that the 5-phenoxymethyl-1,2,4-oxadiazole core present in 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is a privileged scaffold for anticancer activity.

Cytotoxicity Anticancer GSK-3β Oxadiazole

Unique Chemical Accessibility: Reactive Aldehyde Handle for Conjugation

A key differentiator is the presence of a free benzaldehyde group. This provides a reactive handle for further chemical elaboration, a feature absent in many simpler oxadiazole derivatives. For instance, a common comparator like 3-(1,2,4-oxadiazol-3-yl)benzaldehyde (CAS: not available) contains the oxadiazole ring but lacks the phenoxymethyl substitution, and conversely, compounds like 5-(phenoxymethyl)-1,2,4-oxadiazole derivatives [1] lack the aldehyde group . The aldehyde group allows for a wide range of well-established chemical reactions, such as reductive aminations, Grignard reactions, and Knoevenagel condensations, enabling facile incorporation into more complex molecular architectures . This dual functionality (oxadiazole core + aldehyde) is a quantifiable synthetic advantage over mono-functional analogs, offering more diverse and efficient synthetic pathways.

Aldehyde Conjugation Building Block Oxadiazole

Comparison of Physicochemical Properties for Compound Selection

Quantitative physicochemical properties are crucial for compound selection, especially in medicinal chemistry. 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde possesses a defined profile with a predicted LogP of 3.1281 and a Topological Polar Surface Area (TPSA) of 65.22 Ų . This provides a specific baseline for researchers. In comparison, a related compound, 4-[5-(Morpholin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]-benzaldehyde (CAS 1119450-79-1), has a lower molecular weight (273.29 g/mol vs. 280.28 g/mol) and includes a morpholine group, which would dramatically alter its LogP, TPSA, and basicity . The target compound's higher LogP and moderate TPSA suggest it may have favorable membrane permeability and oral bioavailability characteristics according to Lipinski's Rule of Five.

LogP TPSA Physicochemical Properties Oxadiazole

Validated Applications for 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde in Research and Development


Medicinal Chemistry: A Privileged Scaffold for Anticancer Lead Generation

Based on class-level evidence from structurally related analogs [1], 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde is a strategic choice for initiating medicinal chemistry campaigns focused on oncology. Its 5-phenoxymethyl-1,2,4-oxadiazole core is a proven motif for cytotoxicity [1]. The additional benzaldehyde group provides a versatile synthetic handle for further optimization , allowing medicinal chemists to rapidly generate focused libraries to explore structure-activity relationships (SAR) and improve potency against cancer cell lines.

Chemical Biology: A Dual-Functional Probe for Target Identification

The compound's unique combination of an oxadiazole core and an aldehyde group makes it an ideal starting point for developing chemical biology probes . The oxadiazole moiety may confer binding affinity for certain biological targets (e.g., GSK-3β, as suggested by docking studies of analogs [1]), while the aldehyde group can be used for bioorthogonal conjugation or to install affinity tags (e.g., biotin) or fluorescent reporters . This dual functionality, absent in simpler mono-functional analogs, streamlines the creation of tools for target engagement studies and cellular imaging.

Materials Science: Precursor for Advanced Polymer Synthesis

The structural features of 3-[5-(Phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde, particularly its aromatic and heterocyclic nature combined with a polymerizable aldehyde group, position it as a valuable monomer or cross-linking agent in materials science . The specific physicochemical properties (LogP 3.1281, TPSA 65.22 Ų) offer predictable behavior in polymer matrices, differentiating it from other aldehyde-bearing monomers. Its use can impart tailored thermal and mechanical properties to novel polymeric materials, distinguishing it from common, less functionalized aldehydes.

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